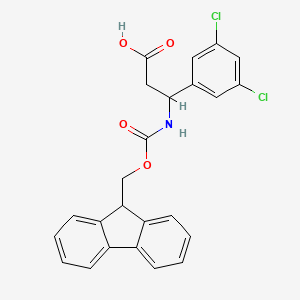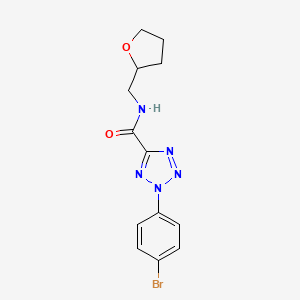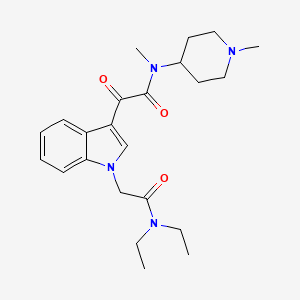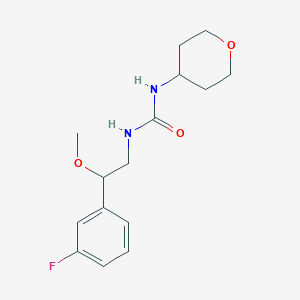![molecular formula C25H22N2O3 B2567392 3-(2,3-Dimethylphenyl)-2-[(Z)-2-(2-hydroxy-3-methoxyphenyl)ethenyl]quinazolin-4-one CAS No. 936744-30-8](/img/structure/B2567392.png)
3-(2,3-Dimethylphenyl)-2-[(Z)-2-(2-hydroxy-3-methoxyphenyl)ethenyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,3-Dimethylphenyl)-2-[(Z)-2-(2-hydroxy-3-methoxyphenyl)ethenyl]quinazolin-4-one is a useful research compound. Its molecular formula is C25H22N2O3 and its molecular weight is 398.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Tissue Distribution
Research by (Kapetanovic et al., 2012) investigated CP-31398, a compound related to quinazoline derivatives, highlighting its pharmacokinetic profile and tissue distribution, particularly in cancer models. The study showed that CP-31398 is bioavailable, with a relatively long elimination half-life, supporting daily dosing. It exhibited high tissue concentrations, especially in colon and liver, suggesting potential for cancer therapeutic applications.
Anticancer Activity
Several studies have explored the anticancer properties of quinazoline derivatives. For example, (Gawad et al., 2010) synthesized new quinazolin-4(3H)-ones with significant effectiveness against various cancer cell lines, suggesting a promising avenue for developing potent antitumor agents.
Analgesic and Anti-inflammatory Activities
Research by (Alagarsamy et al., 2011) on novel quinazolin-4(3H)-ones demonstrated analgesic and anti-inflammatory properties, with compounds showing activity comparable to or better than diclofenac sodium, a reference standard. This highlights the potential for quinazoline derivatives in treating pain and inflammation.
Antihypertensive and Cardiovascular Effects
(Rahman et al., 2014) synthesized quinazolin-4(3H)-one derivatives with potent antihypertensive activity. These compounds were found to work via α1-adrenergic receptor blocking, similar to prazosin, but without causing reflex tachycardia, indicating their potential as safer antihypertensive agents.
Antioxidant Properties
(Mravljak et al., 2021) investigated the antioxidant properties of 2-substituted quinazolin-4(3H)-ones, identifying compounds with significant activity. These findings suggest quinazoline derivatives could be valuable in combating oxidative stress-related conditions.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-2-[(Z)-2-(2-hydroxy-3-methoxyphenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-16-8-6-12-21(17(16)2)27-23(26-20-11-5-4-10-19(20)25(27)29)15-14-18-9-7-13-22(30-3)24(18)28/h4-15,28H,1-3H3/b15-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGGTAKNGHQNCT-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C(=CC=C4)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C\C4=C(C(=CC=C4)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B2567316.png)



![2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile](/img/structure/B2567321.png)





![1-(4-Chlorophenyl)-2-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2567332.png)
